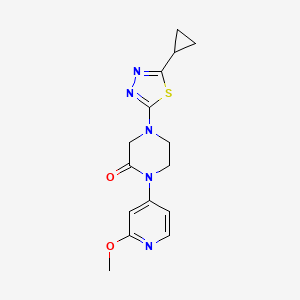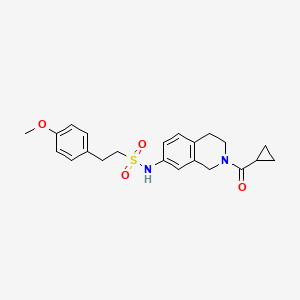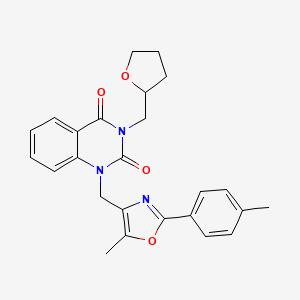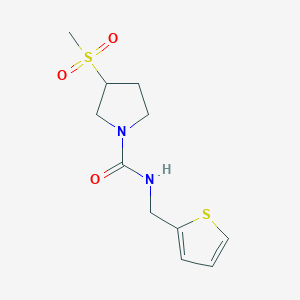
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, commonly known as CTDP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP is a piperazine-based compound that belongs to the class of thiadiazole derivatives.
Wirkmechanismus
The exact mechanism of action of CTDP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. CTDP has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
CTDP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. CTDP has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Additionally, CTDP has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
CTDP has several advantages for lab experiments, including its low toxicity and high solubility in water. CTDP is also relatively easy to synthesize and can be obtained in high yields. However, CTDP has some limitations, including its limited stability in solution and its potential for degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of CTDP. One area of research is the development of CTDP-based drugs for the treatment of neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of CTDP and the identification of its molecular targets. Additionally, future studies could focus on the optimization of the synthesis method for CTDP and the development of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, CTDP is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, antidepressant, and anticonvulsant effects. CTDP has also been shown to have potential applications in the treatment of neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of CTDP and its potential therapeutic applications, the current evidence suggests that CTDP is a promising candidate for the development of new drugs.
Synthesemethoden
CTDP can be synthesized using a variety of methods, including the reaction of 2-methoxypyridine-4-carboxaldehyde with 5-cyclopropyl-1,3,4-thiadiazol-2-amine, followed by the reaction with piperazine. Another method involves the reaction of 2-methoxypyridine-4-carboxaldehyde with 5-cyclopropyl-1,3,4-thiadiazol-2-amine, followed by the reaction with piperazine and triethylamine. CTDP can also be synthesized using a one-pot reaction method.
Wissenschaftliche Forschungsanwendungen
CTDP has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, antidepressant, and anticonvulsant effects. CTDP has also been shown to have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-22-12-8-11(4-5-16-12)20-7-6-19(9-13(20)21)15-18-17-14(23-15)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYAHFOTRRGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NN=C(S3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)


![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)
![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)
![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)